N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chlorophenyl group, a methylpiperazine moiety, and a fluorophenoxyacetamide structure, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the chlorophenyl intermediate: This involves the reaction of 4-chlorobenzyl chloride with a suitable amine to form the chlorophenyl intermediate.
Introduction of the piperazine ring: The chlorophenyl intermediate is then reacted with 1-methylpiperazine under controlled conditions to introduce the piperazine ring.
Attachment of the fluorophenoxyacetamide group: Finally, the resulting compound is reacted with 4-fluorophenoxyacetic acid or its derivatives to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. It is known to act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a variety of biological targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C21H25ClFN3O2 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C21H25ClFN3O2/c1-25-10-12-26(13-11-25)20(16-2-4-17(22)5-3-16)14-24-21(27)15-28-19-8-6-18(23)7-9-19/h2-9,20H,10-15H2,1H3,(H,24,27) |
InChI Key |
QLCXHAHCWLXTQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.